![molecular formula C6H8O2 B2988491 3-(Prop-2-yn-1-yloxy)oxetane CAS No. 1917305-39-5](/img/structure/B2988491.png)
3-(Prop-2-yn-1-yloxy)oxetane
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Overview
Description
3-(Prop-2-yn-1-yloxy)oxetane is a chemical compound with the CAS Number: 1917305-39-5 . It has a molecular weight of 112.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(Prop-2-yn-1-yloxy)oxetane is C6H8O2 . The exact structure is not provided in the retrieved documents.Physical And Chemical Properties Analysis
3-(Prop-2-yn-1-yloxy)oxetane has a predicted boiling point of 178.6±20.0 °C and a predicted density of 1.04±0.1 g/cm3 . It is stored at a temperature of -10°C .Scientific Research Applications
Kinase Inhibitors
Oxetanes, including “3-(Prop-2-yn-1-yloxy)oxetane”, have been studied for their potential use in the development of kinase inhibitors . Kinase inhibitors are important in the treatment of diseases such as cancer .
Medicinal Chemistry
Oxetanes are an underexplored structural motif in medicinal chemistry . Their high polarity and ability to function as an acceptor of hydrogen bond make them attractive for the development of new drugs .
Chemical Space Exploration
The exploration of chemical space is another application of oxetanes . They can be used to extend accessible chemical space for further identification of bioactive compounds .
Synthesis of New Derivatives
Oxetanes can be used in the synthesis of new derivatives . For example, the synthesis of 3,3-diaryloxetane scaffold was based on the works of Croft and co-workers .
Epoxide Opening
Oxetanes can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been used to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .
Formation of Spirocyclic Compounds
Oxetanes have been used in the generation of spirocyclic compounds . For example, Carreira and co-workers applied this approach to N-Boc-azetidin-3-one .
Safety and Hazards
The safety information for 3-(Prop-2-yn-1-yloxy)oxetane indicates that it is classified as dangerous . The hazard statements include H227, H315, H318, H335, which correspond to being combustible, causing skin irritation, causing serious eye damage, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that oxetane derivatives have been employed to improve drugs’ physiochemical properties .
Mode of Action
Oxetanes, in general, are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells, which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence their bioavailability .
Result of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in cells .
Action Environment
The stability and efficacy of oxetane derivatives could be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
3-prop-2-ynoxyoxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-8-6-4-7-5-6/h1,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFLONOQLWXIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-yn-1-yloxy)oxetane | |
CAS RN |
1917305-39-5 |
Source
|
Record name | 3-(prop-2-yn-1-yloxy)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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